4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride
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Overview
Description
“4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1193389-70-6 . It has a molecular weight of 267.17 and its IUPAC name is N-(4-fluorophenyl)-4-piperidinamine dihydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-8H2;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 267.17 and its IUPAC name is N-(4-fluorophenyl)-4-piperidinamine dihydrochloride . The compound is stored at room temperature .Scientific Research Applications
Key Intermediate in Synthesis of Inhibitors
4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride serves as a crucial intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, specifically 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine. This compound, through a practical synthesis process, is used to develop a new class of potent dCK inhibitors, showcasing its significance in medicinal chemistry and drug development (Zhang et al., 2009).
Role in Crystallography and Structural Chemistry
The compound is also noted in the field of crystallography and structural chemistry. For instance, 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, a variant of the compound, showcases unique crystal structures and interactions, contributing to the understanding of molecular configurations and intermolecular forces in solid-state chemistry (Betz et al., 2011).
Photophysical Property Studies
The photophysical properties of analogs of this compound have been extensively studied, particularly focusing on fluorescence characteristics in various solvents. This research aids in the understanding of the effects of solvent polarity and the molecular structure on photophysical behaviors, relevant in fields like material sciences and fluorescence-based applications (Qin et al., 2005).
Synthesis of Porphyrins
The amination process using 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride is crucial for synthesizing meso-bromophenyl(polyalkyl)porphyrins, further indicating its role in developing complex organic molecules with potential applications in various scientific fields like photodynamic therapy and material science (Artamkina et al., 2008).
Safety and Hazards
The safety data sheet for this compound indicates that it should be kept away from heat/sparks/open flames/hot surfaces . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water . If swallowed, rinse mouth .
properties
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIIWZYYFJSUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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